molecular formula C8H5NO4 B3360088 5-(furan-3-yl)oxazole-4-carboxylic acid CAS No. 88352-89-0

5-(furan-3-yl)oxazole-4-carboxylic acid

Cat. No.: B3360088
CAS No.: 88352-89-0
M. Wt: 179.13 g/mol
InChI Key: DXKAWTDZKYJZRD-UHFFFAOYSA-N
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Description

5-(furan-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound that features both furan and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a furan ring fused to an oxazole ring, with a carboxylic acid group attached to the oxazole ring. This unique structure imparts various chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-3-yl)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the furan ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a furan derivative, the oxazole ring can be formed through a cyclization reaction involving an amide or nitrile intermediate.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(furan-3-yl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for forming acid chlorides, followed by reaction with alcohols or amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and reduced forms of the oxazole ring. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.

Scientific Research Applications

5-(furan-3-yl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(furan-3-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole derivatives: Compounds like 2-phenyl-oxazole and 4,5-diphenyl-oxazole share the oxazole ring structure.

    Furan derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.

Uniqueness

5-(furan-3-yl)oxazole-4-carboxylic acid is unique due to the combination of both furan and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of the carboxylic acid group further enhances its reactivity and potential for forming various derivatives.

Properties

IUPAC Name

5-(furan-3-yl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKAWTDZKYJZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549015
Record name 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88352-89-0
Record name 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g of methyl 5-(3-furyl)oxazole-4-carboxylate and 2.6 g of 85% potassium hydroxide are dissolved in 100 ml of methanol, and the solution is stirred at room temperature overnight. Then, the reaction mixture is evaporated under reduced pressure to remove solvent, and the residue is acidified with dil. hydrochloric acid. The precipitated crystals are collected by filtration, washed with cold water and then dried. 2.6 g of 5-(3-furyl)oxazole-4-carboxylic acid are thereby obtained. Yield: 93.7%
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(furan-3-yl)oxazole-4-carboxylic acid
Reactant of Route 2
5-(furan-3-yl)oxazole-4-carboxylic acid
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5-(furan-3-yl)oxazole-4-carboxylic acid
Reactant of Route 4
5-(furan-3-yl)oxazole-4-carboxylic acid
Reactant of Route 5
5-(furan-3-yl)oxazole-4-carboxylic acid
Reactant of Route 6
5-(furan-3-yl)oxazole-4-carboxylic acid

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